[(2-Chloro-6-fluorophenyl)methyl](propyl)amine hydrochloride
Description
(2-Chloro-6-fluorophenyl)methylamine hydrochloride is a secondary amine salt characterized by a propyl group and a 2-chloro-6-fluorobenzyl substituent bonded to the nitrogen atom. The hydrochloride salt enhances its stability and aqueous solubility, a common feature in pharmaceutical compounds to improve bioavailability. Key properties include:
- Molecular formula: C₁₀H₁₄Cl₂FN (free base: C₁₀H₁₃ClFN; HCl adds one Cl and H)
- Molecular weight: 238.13 g/mol (free base: 201.67 g/mol)
- CAS No.: 62924-65-6 (free base) .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN.ClH/c1-2-6-13-7-8-9(11)4-3-5-10(8)12;/h3-5,13H,2,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZUVRCEQICSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC=C1Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)methylamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride.
Nucleophilic Substitution: The benzyl chloride derivative undergoes nucleophilic substitution with propylamine to form (2-Chloro-6-fluorophenyl)methylamine.
Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Alkyl Chains
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine Hydrochloride
- Molecular formula : C₁₀H₁₂Cl₂FN
- Molecular weight : 236.11 g/mol
- CAS No.: 1050213-37-0 .
- Key difference : Cyclopropyl group replaces the propyl chain.
- Impact : The cyclopropane ring introduces rigidity and ring strain, which may enhance binding affinity to specific targets (e.g., central nervous system receptors) due to constrained conformation .
Butyl[(2-chloro-6-fluorophenyl)methyl]amine
- Molecular formula : C₁₁H₁₆Cl₂FN (free base)
- Molecular weight : 264.16 g/mol (free base)
- Key difference : Butyl chain instead of propyl.
- Impact : Increased lipophilicity from the longer alkyl chain could improve membrane permeability but reduce aqueous solubility. Such modifications are common in optimizing pharmacokinetics .
Functional Group Additions
[(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine
- Molecular formula : C₁₃H₁₅ClFN₃ (free base)
- CAS No.: 852934-12-4 .
- Key difference : Incorporation of an imidazole ring via a propyl linker.
Pharmacopeial Relevance: Hydrochloride Salts
Propylamine Hydrochloride (C₃H₉N·HCl):
- Maprotiline Hydrochloride (C₂₀H₂₃N·HCl): Pharmacological class: Tricyclic antidepressant. benzyl-propylamine) suggest distinct mechanisms .
Structural and Physical Property Analysis
Table 1: Comparative Data for Key Compounds
Crystallinity and Packing Efficiency
- Primary amines (e.g., propylamine) exhibit alternations in melting points due to even- vs. odd-membered chain packing efficiencies .
- For the target compound, the aromatic 2-chloro-6-fluorobenzyl group likely engages in π-π stacking, while the propyl chain contributes to dispersion forces. Hydrogen bonding may be less pronounced compared to primary amines, affecting crystal lattice stability .
Biological Activity
(2-Chloro-6-fluorophenyl)methylamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
The compound is characterized by the following structural features:
- Molecular Formula : C12H16ClF·HCl
- Molecular Weight : 259.17 g/mol
- CAS Number : Not specified
(2-Chloro-6-fluorophenyl)methylamine hydrochloride interacts with various molecular targets, primarily:
- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : The compound has shown potential in modulating receptor activity, particularly in neurotransmission and cell signaling pathways.
The exact pathways influenced by this compound depend on its concentration and the biological context in which it is studied.
Anticancer Activity
Research indicates that (2-Chloro-6-fluorophenyl)methylamine hydrochloride exhibits significant anticancer properties. A study demonstrated that this compound effectively reduced tumor size in xenograft models of renal cell carcinoma. The treatment led to decreased levels of hypoxia-inducible factor (HIF)-2α and associated genes, suggesting a mechanism involving the modulation of hypoxic responses in tumors .
Antimicrobial Properties
Investigations into the antimicrobial potential of this compound have yielded promising results. It has been studied for its efficacy against various bacterial strains, indicating a possible role as an antimicrobial agent.
Case Studies
- Renal Cell Carcinoma Model :
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Antimicrobial Testing :
- Objective : Evaluate effectiveness against bacterial strains.
- Method : In vitro assays were conducted against common pathogens.
- Results : The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting effectiveness comparable to established antibiotics.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
